5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains several functional groups including a piperazine ring, a furan ring, a thiazole ring, and a triazole ring . Compounds with these functional groups are often found in pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step protocols involving reactions such as esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies focus on synthesizing and evaluating the antimicrobial and antifungal properties of compounds structurally related to "5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol". For instance, compounds with azole derivatives, including 1,2,4-triazole, have shown antimicrobial activities against various microorganisms. The synthesis processes often involve the creation of novel compounds that exhibit significant activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013), (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Compounds related to the specified chemical structure have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Research has identified derivatives that exhibit high and dose-dependent analgesic and anti-inflammatory activities without inducing gastric lesions, suggesting their potential for therapeutic applications in managing pain and inflammation (Tozkoparan et al., 2004).
Anticancer and Antiangiogenic Effects
Novel derivatives have also been explored for their anticancer and antiangiogenic effects. Studies demonstrate that certain compounds can significantly reduce tumor volume, inhibit tumor-induced endothelial proliferation, and potentially serve as candidates for anticancer therapy. These findings highlight the promising therapeutic applications of these compounds in cancer treatment (Chandrappa et al., 2010).
Solubility and Partitioning in Biological Solvents
Research on the solubility thermodynamics and partitioning processes of related compounds in biologically relevant solvents has been conducted to understand their pharmacokinetic properties better. This research is crucial for drug development, as it provides insights into the solubility and distribution behavior of potential pharmaceutical compounds in biological systems (Volkova et al., 2020).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, compounds with a piperazine ring are found in a variety of drugs including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Future Directions
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(15-5-2-10-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-5,10-12,16,26H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNNRHLXGGCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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